Cas no 851131-14-1 (N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Acetamide, N-1,3-benzodioxol-5-yl-2-[[1-(3-methylphenyl)-1H-imidazol-2-yl]thio]-
- HMS1901H18
- ZINC03852585
- NCGC00135646-02
- NCGC00135646-01
- CHEMBL1532169
- N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- 851131-14-1
- AKOS002052539
- N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
- AB01284451-01
- F0599-0077
- G856-1623
-
- インチ: 1S/C19H17N3O3S/c1-13-3-2-4-15(9-13)22-8-7-20-19(22)26-11-18(23)21-14-5-6-16-17(10-14)25-12-24-16/h2-10H,11-12H2,1H3,(H,21,23)
- InChIKey: LVLSGXSMYKZRRK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2OCOC2=C1)(=O)CSC1N(C2=CC=CC(C)=C2)C=CN=1
計算された属性
- せいみつぶんしりょう: 367.09906259g/mol
- どういたいしつりょう: 367.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 90.7Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.25±0.20(Predicted)
N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0599-0077-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-25mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-75mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-5mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-20mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-50mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0599-0077-3mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-14-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamideに関する追加情報
Recent Advances in the Study of N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-14-1)
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-14-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique benzodioxol and imidazole moieties, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. The following research brief synthesizes the latest findings on this compound, providing insights into its biological activity, synthetic pathways, and potential clinical relevance.
Recent studies have focused on the synthesis and optimization of N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide, with particular emphasis on improving its yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. Additionally, computational modeling has been utilized to predict its binding affinity to various biological targets, suggesting potential applications in the treatment of inflammatory and neurological disorders.
Pharmacological evaluations have revealed that this compound exhibits notable activity as a modulator of specific enzyme pathways. In vitro assays demonstrated its inhibitory effects on key enzymes involved in inflammatory responses, positioning it as a promising candidate for further development. Furthermore, preliminary in vivo studies have shown favorable pharmacokinetic profiles, with good bioavailability and minimal toxicity, underscoring its potential for therapeutic use.
The mechanistic studies of N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide have provided deeper insights into its interaction with cellular targets. Molecular docking simulations have identified potential binding sites on enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are implicated in inflammation and cognitive function. These findings suggest a dual mechanism of action, which could explain the compound's broad-spectrum activity observed in preclinical models.
Despite these promising results, challenges remain in the development of this compound for clinical applications. Issues such as metabolic stability and formulation optimization need to be addressed to enhance its therapeutic efficacy. Ongoing research is exploring derivative synthesis and prodrug strategies to overcome these limitations, with the aim of advancing this compound into the next stages of drug development.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-14-1) represents a compelling area of research in medicinal chemistry. Its unique structural features and promising pharmacological profile make it a valuable candidate for further investigation. Continued efforts in synthetic optimization and mechanistic studies will be crucial in unlocking its full therapeutic potential, paving the way for future clinical trials and applications.
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